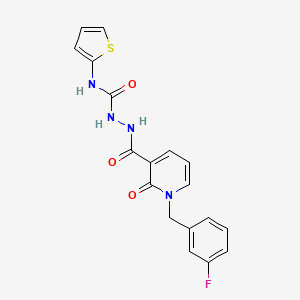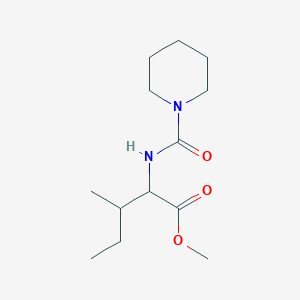![molecular formula C21H23N5O3S B2987010 4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide CAS No. 896824-97-8](/img/structure/B2987010.png)
4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C21H23N5O3S and a molecular weight of 425.51. It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which this compound is a part of, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]quinoxaline core. This core is a fused ring system containing a five-membered triazole ring and a six-membered quinoxaline ring .科学的研究の応用
Nucleophilic Reactions and Derivative Synthesis
Research on compounds structurally related to 4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide has explored their reactivity and potential for derivative synthesis. For instance, Hamby and Bauer (1987) investigated the nucleophilic reactions of 3-benzenesulfonyloxyalloxazine and its 1-methyl analog with various nucleophiles, leading to the synthesis of triazoloquinoxalin-1(2H)-ones and other derivatives. This study highlights the chemical versatility and potential for creating a diverse range of compounds from similar chemical structures J. M. Hamby, L. Bauer, 1987.
Antimicrobial and Antifungal Activities
Compounds with the triazoloquinoxaline moiety have been explored for their potential antimicrobial and antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research suggests that modifications to the core structure can enhance biological activity, indicating the potential for designing new antimicrobial agents S. Y. Hassan, 2013.
Anticancer Activity
The structural framework of triazoloquinoxaline derivatives has been associated with anticancer activities. Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, revealing that some compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This underscores the potential of such compounds in anticancer drug development B. N. Reddy et al., 2015.
Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, and cancer. The study found low nanomolar inhibitory activity against several human carbonic anhydrase isoforms, indicating the therapeutic potential of these compounds in managing various diseases A. Alafeefy et al., 2015.
Adenosine Receptor Antagonism
Lenzi et al. (2006) explored 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as potent and selective human A3 adenosine receptor antagonists. The study highlights the importance of structural modifications for enhancing receptor affinity and selectivity, providing insights into the design of new therapeutic agents targeting the adenosine receptor Ombretta Lenzi et al., 2006.
特性
IUPAC Name |
4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-14(2)13-19-23-24-21-20(22-17-7-5-6-8-18(17)26(19)21)25(3)30(27,28)16-11-9-15(29-4)10-12-16/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSXQRUAQNFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

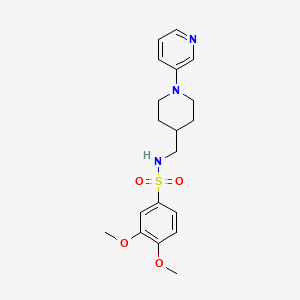
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2986929.png)
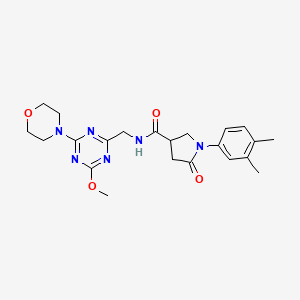
![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)
![N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2986937.png)
![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)
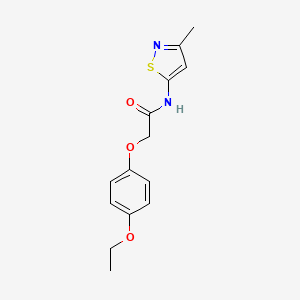
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2986941.png)
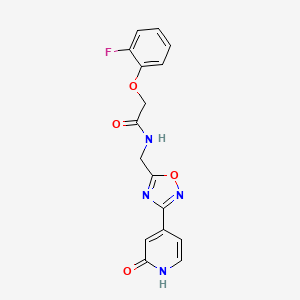
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2986945.png)
![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)
